His-Ser
Overview
Description
Synthesis Analysis
Synthesis in the interface of chemistry and biology highlights the transition from focusing on molecular structures to their functions, aiming to produce molecules with specific properties. The combination of natural synthetic strategies and traditional chemical approaches offers a promising route to achieve complex molecular functionalities not easily attainable through conventional methods (Wu & Schultz, 2009).
Molecular Structure Analysis
The study of Ser-His dipeptide and buffer molecules through molecular modeling provides insights into the buffer-dependent properties of biomolecules. It suggests that Ser-His interacts with buffer molecules via intermolecular hydrogen bonds, forming complexes that influence its catalytic activity in macromolecule cleavage processes (Sun et al., 2004).
Chemical Reactions and Properties
Ser-His's catalytic role in peptide and PNA synthesis is a key aspect of its chemical properties. Its ability to catalyze ester condensation reactions underlines its potential in prebiotic chemistry and the synthesis of long macromolecules through stepwise fragment condensations, offering a glimpse into primitive chemical processes and the origin of life (Gorlero et al., 2009).
Physical Properties Analysis
The interaction of Ser-His with buffer molecules, as revealed through molecular modeling, highlights its physical properties, particularly how intermolecular hydrogen bonding with buffers can influence the dipeptide's behavior and interaction with other macromolecules. This aspect is crucial for understanding Ser-His's role in biochemical processes and its application in various scientific fields (Sun et al., 2004).
Chemical Properties Analysis
The chemical synthesis and applications of bifunctional Au/Pt/Au core/shell nanoraspberries for in situ SERS monitoring of platinum-catalyzed reactions demonstrate advanced methodologies to study chemical properties at the nanoscale. This approach allows for the quantitative monitoring of chemical reactions, offering insights into the dynamic processes and molecular interactions involved (Xie et al., 2011).
Scientific Research Applications
Enzymatic Function and Molecular Evolution
Cleavage Activity : Histidine (His) and serine (Ser) function together as key catalytic amino acids in diverse enzymes such as serine- and thiol-proteases, lipases, and esterases. The dipeptide seryl-histidine (Ser-His) itself has been shown to cleave DNA, proteins, and esters, demonstrating its potential as a core element for selecting oligopeptides with enhanced activities and target specificity (Li et al., 2000).
Catalytic Triad Function : His-Ser is part of the catalytic triad in serine proteases, where it plays a crucial role. The pKa values of histidine in this context have been determined, highlighting its essential role in enzyme function (Kahyaoglu & Jordan, 2002).
Evolution of Serine Proteases : The seryl-histidine dipeptide is recognized as the shortest peptide with hydrolysis cleavage activity, suggesting it may have been the original serine protease and a core component of the catalytic site in modern serine proteases. This indicates its potential role in the evolution of enzyme functions (Liu et al., 2017).
Role in Protease Catalysis
Formation of Peptides and Peptide Nucleic Acids (PNAs) : The Ser-His dipeptide catalyzes the condensation of amino acids and peptide fragments, indicating its importance in primitive chemistry and the origin of macromolecules by stepwise fragment condensations (Gorlero et al., 2009).
Catalytic Mechanism in Proteases : Studies on the catalytic triad of serine proteases, involving His and Ser, suggest a reaction-driven imidazole ring flip mechanism, highlighting the functional importance of this H-bond in enzyme catalysis (Ash et al., 2000).
Peptide Synthesis and Catalytic Efficiency
Peptide Dendrimers : Peptide dendrimers constructed from His-Ser demonstrate strong positive dendritic effects for catalytic hydrolysis, displaying enzyme-like kinetics in aqueous media. This suggests a potential role for His-Ser-based dendrimers in catalysis (Delort et al., 2006).
Synthesis from Non-Activated Amino Acids : Research on the synthesis of short homopeptides of His-Ser from non-activated amino acids indicates the potential function of Ser-His as an organocatalyst, contributing to our understanding of peptide bond formation (Fabbiani et al., 2018).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMQYPTDYSENE-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
His-Ser | |
CAS RN |
21438-60-8 | |
Record name | Histidylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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